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Compound of Interest

Compound Name: 2-Chloro-3-methylbenzylamine

Cat. No.: B3077063

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-3-methylbenzylamine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-
Chloro-3-methylbenzylamine (CAS No: 1044256-78-1), a substituted aromatic amine of
interest in synthetic chemistry and drug development.[1] We delve into the principles and
experimental methodologies behind Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. Through
detailed interpretation of tH NMR, 3C NMR, IR, and MS spectra, this document serves as an
essential reference for researchers, offering insights into structural elucidation and analytical
validation. The protocols and interpretations are grounded in established scientific principles to
ensure accuracy and reproducibility.

Introduction: The Molecule in Focus

2-Chloro-3-methylbenzylamine is a benzenemethanamine derivative characterized by a
chlorine atom at position 2 and a methyl group at position 3 of the benzene ring. Its molecular
formula is CsH10CIN, and it has a molecular weight of 155.62 g/mol .[1] Understanding its
structural and electronic properties is paramount for its application in chemical synthesis and as
a potential intermediate in the pharmaceutical industry. Spectroscopic analysis provides the
foundational data for confirming its identity, purity, and structure.

Molecular Structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can
map out the connectivity and chemical environment of each atom.

Proton (*H) NMR Spectroscopy

H NMR provides detailed information about the number, environment, and connectivity of
hydrogen atoms in the molecule.

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-methylbenzylamine in
0.5-0.7 mL of deuterated chloroform (CDCls).[2]

 Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an
internal reference standard (& = 0.00 ppm).

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[3]
e Acquisition Parameters:

o Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

o Relaxation delay: 1-2 seconds.

o Pulse angle: 30-45 degrees.

e Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform,
followed by phase and baseline correction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b3077063?utm_src=pdf-body-img
https://www.benchchem.com/product/b3077063?utm_src=pdf-custom-synthesis
https://www.3wpharm.com/product/80810.html
https://www.sigmaaldrich.com/HK/zh/products/analytical-chemistry/analytical-chromatography/solvents/nmr-solvents
https://hmdb.ca/spectra/nmr_one_d/3933
https://www.benchchem.com/product/b3077063#spectroscopic-data-of-2-chloro-3-methylbenzylamine-nmr-ir-ms
https://www.benchchem.com/product/b3077063#spectroscopic-data-of-2-chloro-3-methylbenzylamine-nmr-ir-ms
https://www.benchchem.com/product/b3077063#spectroscopic-data-of-2-chloro-3-methylbenzylamine-nmr-ir-ms
https://www.benchchem.com/product/b3077063#spectroscopic-data-of-2-chloro-3-methylbenzylamine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3077063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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